2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine
Description
2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine is a fused heterocyclic compound comprising a thiazolo[4,5-d]pyridazine core. Key structural features include:
- Methyl group at position 2, contributing steric stabilization.
This scaffold is structurally related to bioactive thiazolo-fused heterocycles, which are explored for antimicrobial, anticancer, and anti-inflammatory applications .
Propriétés
IUPAC Name |
2-methyl-7-phenyl-4-(pyridin-2-ylmethylsulfanyl)-[1,3]thiazolo[4,5-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S2/c1-12-20-16-17(24-12)15(13-7-3-2-4-8-13)21-22-18(16)23-11-14-9-5-6-10-19-14/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACKQOXNWUSZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2SCC3=CC=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine is a thiazole-containing compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine
- Molecular Formula : C16H15N3S
- Molecular Weight : 285.37 g/mol
The presence of both thiazole and pyridine moieties suggests potential interactions with various biological targets, which could lead to diverse pharmacological effects.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine have shown efficacy against various bacterial strains. A study reported that thiazolopyridine derivatives demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for some derivatives .
Antitumor Activity
Thiazole-containing compounds have also been investigated for their antitumor activities. A structure-activity relationship (SAR) analysis revealed that certain thiazole derivatives can induce apoptosis in cancer cells. For example, compounds with specific substitutions on the phenyl ring exhibited IC50 values in the low micromolar range against various cancer cell lines . The mechanisms often involve the inhibition of key proteins involved in cell proliferation and survival.
Neuroprotective Effects
Some studies have explored the neuroprotective potential of thiazole derivatives. Thiazoles have been implicated in modulating neurotransmitter levels and protecting against neurodegenerative processes. For instance, specific thiazole analogs have demonstrated anticonvulsant properties in animal models, suggesting their potential use in treating epilepsy .
The biological activity of 2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine may be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazoles act as inhibitors of enzymes critical for pathogen survival or cancer progression.
- Receptor Modulation : Thiazole derivatives can interact with various receptors, influencing signaling pathways related to inflammation and cell growth.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a significant aspect of their antitumor activity.
Case Studies
Several case studies highlight the biological relevance of thiazole derivatives:
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against clinical isolates of resistant bacteria, demonstrating that specific structural modifications enhance activity .
- Antitumor Mechanisms : In vitro studies on thiazole analogs showed significant cytotoxicity against breast cancer cell lines, with detailed analysis revealing that these compounds disrupt mitochondrial function and induce oxidative stress .
- Neuroprotective Studies : Animal models treated with thiazole derivatives exhibited reduced seizure activity and improved outcomes in neurodegenerative disease models, supporting their potential therapeutic applications .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole and pyridine derivatives, including 2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine. The compound's structure allows it to interact with various biological targets involved in cancer progression.
Case Studies
- Thiazole-Pyridine Hybrids : Research has shown that thiazole-pyridine hybrids exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with electron-withdrawing groups demonstrated enhanced anticancer efficacy compared to their counterparts without such modifications .
- Mechanism of Action : The anticancer mechanism is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation. Studies indicated that certain derivatives could lower the IC50 values significantly, suggesting potent activity against specific cancer types .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2-Methyl-7-phenyl... | MCF-7 (breast cancer) | 5.71 |
| Thiazole-Pyridine Hybrid | HepG2 (liver cancer) | 6.14 |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been explored extensively, with promising results for compounds similar to 2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine.
Case Studies
- Seizure Models : In animal models, thiazole-linked compounds have shown effectiveness in reducing seizure frequency and severity. For example, certain derivatives displayed median effective doses that suggest a protective index against seizures .
- Structure Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications on the phenyl and pyridine rings significantly influenced anticonvulsant activity. Electron-withdrawing groups were particularly noted for enhancing efficacy .
| Compound | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| Thiazole Derivative A | PTZ Seizure Model | 18.4 | 170.2 | 9.2 |
| Thiazole Derivative B | Electroshock Model | 24.38 | 88.23 | - |
Other Pharmacological Effects
In addition to anticancer and anticonvulsant activities, thiazole-based compounds have been investigated for other therapeutic effects:
- Antimicrobial Activity : Some studies suggest that thiazole derivatives possess antimicrobial properties, making them candidates for further research in infectious disease treatment.
- Anti-inflammatory Effects : Certain compounds have shown potential as anti-inflammatory agents, which could be beneficial in treating conditions like rheumatoid arthritis.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Core Heterocycle Variations
The thiazolo[4,5-d]pyridazine core differs from thiazolo[4,5-d]pyrimidine (e.g., compounds in –2) by replacing one nitrogen atom in the pyrimidine ring with a carbon, forming pyridazine. This alters electronic properties:
- Pyridazine has two adjacent nitrogen atoms, increasing electron deficiency and polarity compared to pyrimidine.
- Pyrimidine derivatives (e.g., 5-trifluoromethylthiazolo[4,5-d]pyrimidine in ) exhibit stronger electron-withdrawing effects, enhancing anticancer activity .
Substituent Effects on Bioactivity
a) Position 4 Modifications
- Pyridin-2-ylmethylthio group : The target compound’s sulfur-linked pyridine side chain may improve membrane permeability and metal-binding capacity compared to morpholine-substituted thiazolo[4,5-d]pyrimidines (), which showed moderate antibacterial activity due to polar morpholine .
- Thiourea/urea groups (e.g., in ): These derivatives exhibit broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL), suggesting that polar substituents enhance target engagement in bacterial enzymes .
b) Position 5/7 Substituents
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution for introducing the thioether group. For example:
Core formation : Construct the thiazolo[4,5-d]pyridazine core via cyclization of a thiazole precursor with a pyridazine derivative under controlled temperatures (60–80°C) in polar aprotic solvents like DMF .
Thioether linkage : React the 4-chloro intermediate with pyridin-2-ylmethanethiol in the presence of a base (e.g., K₂CO₃) to install the ((pyridin-2-ylmethyl)thio) group .
Final purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.
- Key Considerations : Optimize reaction time and stoichiometry to minimize byproducts like disulfides .
Q. Which spectroscopic techniques are employed for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., phenyl at C7, pyridinylmethyl thio at C4) by analyzing aromatic proton splitting patterns and carbon chemical shifts .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 405.0821 for C₁₉H₁₅N₄S₂) .
- IR Spectroscopy : Identify functional groups (e.g., C=S stretch at ~1100 cm⁻¹) .
- Data Interpretation : Cross-validate with computational tools (e.g., DFT-based chemical shift predictions) to resolve ambiguities .
Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, CDK2) or viral proteases using fluorescence-based or radiometric protocols .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity (IC₅₀ values) .
- Antimicrobial screening : Employ microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's binding affinity?
- Methodological Answer :
- Substituent variation : Systematically replace the phenyl (C7) or pyridinylmethyl thio (C4) groups with bioisosteres (e.g., thiophene, furan) to assess impacts on target binding .
- Data-driven design : Use crystallography or docking studies to identify key interactions (e.g., hydrogen bonds with kinase hinge regions) .
- Activity cliffs : Compare analogs with small structural changes but significant potency differences (e.g., methyl vs. ethyl at C2) .
- Example SAR Table :
| Substituent (C4) | Target (IC₅₀, nM) | Selectivity Index (vs. Off-target) |
|---|---|---|
| Pyridin-2-ylmethyl | 18 ± 2 | >100 (Kinase X) |
| Benzyl | 45 ± 5 | 30 |
| Data adapted from related thiazolo[4,5-d]pyridazine derivatives . |
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Model validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based kinase assays) to rule out artifacts .
- Pharmacokinetic profiling : Assess solubility, metabolic stability, and membrane permeability (e.g., Caco-2 assays) to explain discrepancies between in vitro potency and in vivo efficacy .
- Target engagement assays : Use techniques like CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cellular contexts .
- Case Study : A radiolabeled analog showed no specific binding in CX3CR1 depletion experiments but exhibited activity in functional assays, suggesting allosteric modulation .
Q. How can computational methods guide the rational design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- Metabolic site prediction : Identify labile groups (e.g., ester moieties) prone to hydrolysis using GLORY or similar platforms .
- Free-energy perturbation (FEP) : Calculate binding energy changes for substituent modifications to prioritize synthetic targets .
- Example Workflow : Replace the methyl group at C2 with a trifluoromethyl group to enhance metabolic stability while maintaining potency .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
